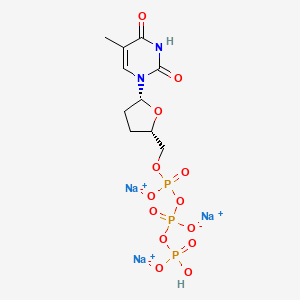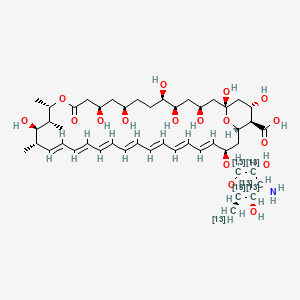
MCPG (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily known for its ability to block metabotropic glutamate receptors (mGluRs), which are involved in various neural processes such as synaptic plasticity, learning, and memory . MCPG (sodium) has been widely used in scientific research to study the induction and maintenance of long-term potentiation (LTP) and other neural mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MCPG (sodium) typically involves the reaction of methylenecyclopropylamine with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of MCPG (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired purity .
化学反应分析
Types of Reactions
MCPG (sodium) undergoes various chemical reactions, including:
Oxidation: MCPG (sodium) can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert MCPG (sodium) to its corresponding alcohol derivatives.
Substitution: MCPG (sodium) can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl glycine derivatives.
科学研究应用
MCPG (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
MCPG (sodium) exerts its effects by blocking metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. By inhibiting mGluRs, MCPG (sodium) interferes with the signaling pathways involved in long-term potentiation (LTP) and other forms of synaptic plasticity. This blockade affects the phosphoinositide (PI) turnover and the release of intracellular calcium stores, ultimately influencing neural activity and plasticity .
相似化合物的比较
MCPG (sodium) can be compared with other similar compounds such as:
α-Methyl-4-carboxyphenylglycine (MCPG): Similar in structure but lacks the sodium salt form.
1S,3R-Aminocyclopentane-1,3-dicarboxylic acid (ACPD): Another mGluR antagonist with different structural properties.
4-Carboxyphenylglycine (CPG): A related compound with similar antagonistic effects on mGluRs.
Uniqueness
MCPG (sodium) is unique due to its specific antagonistic activity on mGluR subtypes and its ability to selectively block long-term potentiation (LTP) and short-term potentiation (STP) in neural tissues .
属性
分子式 |
C10H10NNaO4 |
|---|---|
分子量 |
231.18 g/mol |
IUPAC 名称 |
sodium;2-amino-2-(4-carboxyphenyl)propanoate |
InChI |
InChI=1S/C10H11NO4.Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChI 键 |
YPWQKZZVAZJJRO-UHFFFAOYSA-M |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


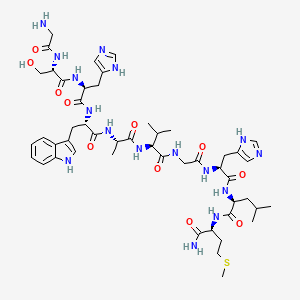
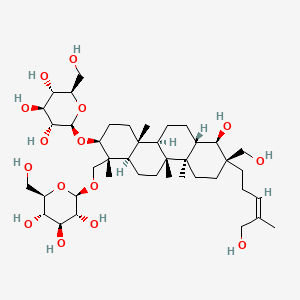

![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)

![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
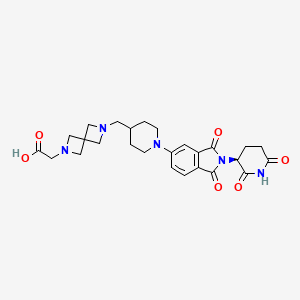
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)


